molecular formula C23H16F2O3 B5418720 4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate

4-fluoro-2-[3-(2-fluorophenyl)acryloyl]phenyl 2-methylbenzoate

Cat. No. B5418720
M. Wt: 378.4 g/mol
InChI Key: LXLJAQDTYWRSDG-ZRDIBKRKSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as acylphenylureas . These are urea derivatives where one nitrogen atom of the urea group is linked to a phenyl group and the other is acylated .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Unfortunately, without specific data, it’s difficult to provide a detailed chemical reactions analysis .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system in which it is acting. Without specific studies on this compound, it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data on this compound, it’s challenging to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Without specific studies or data on this compound, it’s difficult to speculate on future directions .

properties

IUPAC Name

[4-fluoro-2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]phenyl] 2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F2O3/c1-15-6-2-4-8-18(15)23(27)28-22-13-11-17(24)14-19(22)21(26)12-10-16-7-3-5-9-20(16)25/h2-14H,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLJAQDTYWRSDG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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